molecular formula C11H15Cl4N3O2 B14628465 N,N'-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) CAS No. 58084-98-3

N,N'-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide)

Cat. No.: B14628465
CAS No.: 58084-98-3
M. Wt: 363.1 g/mol
InChI Key: JCCBQLZBMZWIKV-UHFFFAOYSA-N
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Description

N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) is a complex organic compound characterized by its unique structure, which includes cyano and dichloroacetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) typically involves multiple steps. One common method includes the reaction of 4-cyano-2,2-dimethylbutane with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichloroacetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the dichloroacetamide groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) exerts its effects involves its interaction with specific molecular targets. The cyano and dichloroacetamide groups can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylbutane: A related compound with a similar backbone but lacking the cyano and dichloroacetamide groups.

    2,3-Dimethylbutane: Another isomer with different branching.

    Neopentane: A simpler alkane with a similar structure.

Uniqueness

N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) is unique due to the presence of both cyano and dichloroacetamide groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are required.

Properties

CAS No.

58084-98-3

Molecular Formula

C11H15Cl4N3O2

Molecular Weight

363.1 g/mol

IUPAC Name

2,2-dichloro-N-[4-cyano-1-[(2,2-dichloroacetyl)amino]-2,2-dimethylbutyl]acetamide

InChI

InChI=1S/C11H15Cl4N3O2/c1-11(2,4-3-5-16)10(17-8(19)6(12)13)18-9(20)7(14)15/h6-7,10H,3-4H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

JCCBQLZBMZWIKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC#N)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl

Origin of Product

United States

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